(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acrylamide
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Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H15ClN2O4 and its molecular weight is 382.8. The purity is usually 95%.
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Biological Activity
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The compound was synthesized through a series of chemical reactions involving 1,3-dipolar cycloaddition. The key steps include the reaction of N-(3,4-methylenedioxybenzylidene) benzylamine with N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride in the presence of triethylamine as a catalyst. The resulting product underwent purification and crystallization to yield the final compound suitable for biological testing .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, a related library of triazole-linked glycohybrids was screened against various cancer cell lines, including MDA-MB-231 and MCF-7. The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values as low as 15.3 µM in MCF-7 cells .
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
10d | MDA-MB-231 | 29.1 | Best inhibitory activity observed |
9d | MCF-7 | 15.3 | Strong anticancer activity |
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interaction with specific molecular targets within cancer cells. The presence of the benzo[d][1,3]dioxole moiety may enhance binding affinity to target proteins involved in cell proliferation and survival pathways. Structure-activity relationship (SAR) studies suggest that modifications to the aromatic rings significantly affect biological potency .
Inhibition of Mur Ligases
Another aspect of the biological activity of this compound is its inhibitory effect on Mur ligases, which are vital for bacterial cell wall synthesis. Preliminary data indicate that derivatives similar to this compound demonstrate antibacterial properties by inhibiting MurD and MurE ligases . This suggests potential applications in developing new antibacterial agents.
Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers evaluated the anticancer efficacy of several compounds related to this compound against human breast cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment. Compounds were tested at varying concentrations over a 72-hour period, revealing a dose-dependent inhibition of cell growth.
Study 2: Antibacterial Activity
In another investigation focusing on antibacterial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain analogs showed significant inhibitory effects on bacterial growth, supporting their potential use as novel antibiotics .
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4/c21-15-5-3-14(4-6-15)18-10-16(23-27-18)11-22-20(24)8-2-13-1-7-17-19(9-13)26-12-25-17/h1-10H,11-12H2,(H,22,24)/b8-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCCRSRAEYPKFO-WAPJZHGLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.